molecular formula C8H12ClNO B7853936 3-(Furan-2-yl)pyrrolidine hydrochloride

3-(Furan-2-yl)pyrrolidine hydrochloride

Cat. No.: B7853936
M. Wt: 173.64 g/mol
InChI Key: UZJGCNPJNIRQGO-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a furan-2-yl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with furan-2-carbaldehyde and a suitable amine source.

  • Reaction Conditions: The reaction involves the formation of an imine intermediate followed by reduction to form the pyrrolidine ring. Common reagents include reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

  • Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Piperidine derivatives.

  • Substitution: Alkylated pyrrolidine derivatives.

Scientific Research Applications

3-(Furan-2-yl)pyrrolidine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a ligand in biological assays to study receptor-ligand interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for neurological and cardiovascular conditions.

  • Industry: It can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(Furan-2-yl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, as a ligand in biological assays, it may bind to specific receptors, influencing signaling pathways. The molecular targets and pathways involved would vary based on the biological context and the specific receptors or enzymes it interacts with.

Comparison with Similar Compounds

  • 3-(Furan-2-yl)propan-1-ol: A related compound with a similar furan ring structure.

  • Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)pyrrolidine hydrochloride.

  • Pyrrolidine derivatives: Other pyrrolidine compounds with different substituents.

Uniqueness: this compound is unique due to its combination of the furan ring and the pyrrolidine ring, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(furan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-2,5,7,9H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJGCNPJNIRQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266686-33-2
Record name 3-(furan-2-yl)pyrrolidine hydrochloride
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